1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol
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Overview
Description
1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol is a complex organic compound with a unique structure that includes an azocane ring and two methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol typically involves multiple steps, starting with the preparation of the azocane ring and the methoxyphenyl groups. The azocane ring can be synthesized through a series of cyclization reactions, while the methoxyphenyl groups are introduced via etherification reactions. The final step involves the coupling of the azocane ring with the methoxyphenyl groups under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl 4-methoxybenzoate: This compound shares structural similarities with 1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol, particularly the methoxyphenyl groups.
2-Methoxyphenyl isocyanate: Another compound with methoxyphenyl groups, used in different chemical reactions.
Uniqueness
This compound is unique due to the presence of the azocane ring, which imparts specific chemical and physical properties
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-28-23-12-8-20(9-13-23)25(21-10-14-24(29-2)15-11-21)30-19-22(27)18-26-16-6-4-3-5-7-17-26/h8-15,22,25,27H,3-7,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUTVDOHQKSRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)OCC(CN3CCCCCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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